Cas no 61445-50-9 (2,3',4,4'-Tetrahydroxybenzophenone (>90%))

2,3',4,4'-Tetrahydroxybenzophenone (>90%) structure
61445-50-9 structure
Product Name:2,3',4,4'-Tetrahydroxybenzophenone (>90%)
CAS No:61445-50-9
MF:C13H10O5
MW:246.215504169464
MDL:MFCD00142775
CID:57697
PubChem ID:87577138
Update Time:2025-11-01

2,3',4,4'-Tetrahydroxybenzophenone (>90%) Chemical and Physical Properties

Names and Identifiers

    • 2,3',4,4'-Tetrahydroxybenzophenone
    • (2,4-dihydroxyphenyl)-(3,4-dihydroxyphenyl)methanone
    • 2,3,4,4-TETRAHYDROXYBENZOPHENONE
    • (2,4-dihydroxyphenyl)(3,4-dihydroxyphenyl)methanone
    • DSSTox_CID_27950
    • DSSTox_RID_82702
    • DSSTox_GSID_47974
    • Tox21_202376
    • VZ22062
    • 2,3\\',4,4\\'-Tetrahydroxybenzophenone
    • T1371
    • 445T509
    • MFCD00142775
    • NCGC00259925-01
    • DTXSID3047974
    • 4-(3,4-DIHYDROXYBENZOYL)BENZENE-1,3-DIOL
    • NCGC00249218-01
    • Methanone, (2,4-dihydroxyphenyl)(3,4-dihydroxyphenyl)-
    • CAS-61445-50-9
    • 2,3',4,4'-Tetrahydroxybenzophenone, >/=90%
    • FT-0640756
    • 61445-50-9
    • KSD2FNY685
    • AKOS015856205
    • [2,4-bis(oxidanyl)phenyl]-[3,4-bis(oxidanyl)phenyl]methanone
    • P4H
    • SCHEMBL125785
    • CS-0435372
    • DTXCID3027950
    • CHEMBL3182608
    • T72708
    • 2,3',4,4'-Tetrahydroxybenzophenone (>90%)
    • UQQYIAVMUUJWGX-UHFFFAOYSA-N
    • DB-053893
    • MDL: MFCD00142775
    • Inchi: 1S/C13H10O5/c14-8-2-3-9(11(16)6-8)13(18)7-1-4-10(15)12(17)5-7/h1-6,14-17H
    • InChI Key: UQQYIAVMUUJWGX-UHFFFAOYSA-N
    • SMILES: OC1C=C(C=CC=1C(C1C=CC(=C(C=1)O)O)=O)O

Computed Properties

  • Exact Mass: 246.05300
  • Monoisotopic Mass: 246.05282342g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 2
  • Complexity: 306
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 98

Experimental Properties

  • Color/Form: Not determined
  • Density: 1.5±0.1 g/cm3
  • Melting Point: 200.0 to 204.0 deg-C
  • Boiling Point: 559.4±45.0 °C at 760 mmHg
  • Flash Point: 306.1±25.2 °C
  • Refractive Index: 1.718
  • PSA: 97.99000
  • LogP: 1.74000
  • Vapor Pressure: 0.0±1.6 mmHg at 25°C

2,3',4,4'-Tetrahydroxybenzophenone (>90%) Security Information

2,3',4,4'-Tetrahydroxybenzophenone (>90%) Customs Data

  • HS CODE:2914501900
  • Customs Data:

    China Customs Code:

    2914501900

    Overview:

    2914501900 Other ketophenols.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acetone declared packaging

    Summary:

    2914501900 other ketone-phenols.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:5.5%.General tariff:30.0%

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2,3',4,4'-Tetrahydroxybenzophenone (>90%) Related Literature

Additional information on 2,3',4,4'-Tetrahydroxybenzophenone (>90%)

Introduction to 2,3',4,4'-Tetrahydroxybenzophenone (>90%) (CAS No. 61445-50-9) and Its Emerging Applications in Chemical Biology

2,3',4,4'-Tetrahydroxybenzophenone (>90%), identified by the chemical compound code CAS No. 61445-50-9, is a highly functionalized benzophenone derivative that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its four hydroxyl groups strategically positioned on the benzene rings, exhibits remarkable potential as a bioactive molecule due to its structural complexity and versatility. The high purity (>90%) ensures that the compound is free from significant impurities, making it an ideal candidate for rigorous scientific investigation and industrial applications.

The benzophenone scaffold is a well-documented pharmacophore in medicinal chemistry, known for its ability to interact with various biological targets. The introduction of multiple hydroxyl groups into the benzophenone structure enhances its solubility in polar solvents and improves its bioavailability, which are critical factors for drug development. Additionally, the hydroxyl groups can participate in hydrogen bonding interactions, making 2,3',4,4'-Tetrahydroxybenzophenone a promising candidate for designing molecules with specific biological activities.

Recent advancements in chemical biology have highlighted the role of polyhydroxylated aromatic compounds in modulating cellular processes. Studies have demonstrated that 2,3',4,4'-Tetrahydroxybenzophenone can exhibit antioxidant properties by scavenging reactive oxygen species (ROS), thereby protecting cells from oxidative damage. This antioxidant activity is particularly relevant in the context of aging and neurodegenerative diseases, where oxidative stress plays a pivotal role in disease progression.

Moreover, research has indicated that 2,3',4,4'-Tetrahydroxybenzophenone may possess anti-inflammatory effects by inhibiting key pro-inflammatory signaling pathways. In particular, it has been shown to modulate the activity of nuclear factor kappa B (NF-κB), a transcription factor central to inflammatory responses. By targeting NF-κB, this compound could potentially reduce inflammation in conditions such as rheumatoid arthritis and inflammatory bowel disease.

The compound's structural features also make it a valuable tool for studying enzyme interactions. For instance, its ability to act as a competitive inhibitor for certain enzymes has been explored in vitro. This property is particularly useful in drug discovery pipelines, where identifying molecules that can selectively inhibit target enzymes without affecting off-target proteins is crucial.

In the realm of photomedicine, 2,3',4,4'-Tetrahydroxybenzophenone has shown promise as a photosensitizer in photodynamic therapy (PDT). PDT involves the use of photosensitizing agents that are activated by light to generate reactive oxygen species, which can selectively destroy cancer cells. The high hydrophilicity of this compound allows it to be effectively delivered to target tissues and accumulate at sites of interest, enhancing its therapeutic efficacy.

The synthesis of 2,3',4,4'-Tetrahydroxybenzophenone (>90%) involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies have been developed to optimize the production process while minimizing side reactions. These methodologies often involve catalytic hydrogenation and selective oxidation steps to introduce the hydroxyl groups at desired positions on the benzophenone core.

The compound's stability under various storage conditions is another critical factor that makes it suitable for industrial applications. Studies have shown that 2,3',4,4'-Tetrahydroxybenzophenone retains its structural integrity when stored under inert atmospheres at controlled temperatures. This stability ensures that researchers can rely on consistent quality throughout their experiments.

As interest in natural product-inspired drug design grows, compounds like 2,3',4,4'-Tetrahydroxybenzophenone are being revisited for their potential therapeutic benefits. By leveraging computational chemistry tools and machine learning algorithms, researchers can predict new biological activities for this compound and design derivatives with enhanced properties. Such computational approaches are accelerating the discovery of novel bioactive molecules and reducing the time required for drug development.

The role of 2,3',4,4'-Tetrahydroxybenzophenone in environmental science is also emerging as an area of interest. Its ability to interact with environmental pollutants suggests that it could be used in bioremediation efforts to degrade toxic substances into less harmful compounds. Further research is needed to explore these applications fully.

In conclusion,2,3',4,4'-Tetrahydroxybenzophenone (>90%), with its CAS No. 61445-50-9, represents a versatile and multifunctional compound with significant potential across multiple domains of chemical biology and pharmaceutical research. Its unique structural features and demonstrated biological activities make it a valuable asset for researchers seeking to develop new therapeutics or explore novel biochemical pathways.

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